molecular formula C13H11NO3 B8723937 3-Methoxy-4-(pyridin-2-yl)benzoic acid CAS No. 540497-38-9

3-Methoxy-4-(pyridin-2-yl)benzoic acid

Cat. No.: B8723937
CAS No.: 540497-38-9
M. Wt: 229.23 g/mol
InChI Key: ZMTOWCCWZUBZQH-UHFFFAOYSA-N
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Description

3-Methoxy-4-(pyridin-2-yl)benzoic acid is a benzoic acid derivative featuring a methoxy group at the 3-position and a pyridin-2-yl substituent at the 4-position of the aromatic ring.

Properties

CAS No.

540497-38-9

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

3-methoxy-4-pyridin-2-ylbenzoic acid

InChI

InChI=1S/C13H11NO3/c1-17-12-8-9(13(15)16)5-6-10(12)11-4-2-3-7-14-11/h2-8H,1H3,(H,15,16)

InChI Key

ZMTOWCCWZUBZQH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=N2

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 3-Methoxy-4-(pyridin-2-yl)benzoic acid exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeReference
This compoundAntibacterial
Benzothiophene DerivativesAntifungal
Pyridine DerivativesAntiviral

Studies have shown that the presence of the pyridine ring enhances the compound's ability to disrupt microbial cell membranes, leading to cell death.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in models of chronic inflammation. It appears to inhibit key inflammatory pathways by modulating the activity of enzymes involved in the synthesis of pro-inflammatory mediators.

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. It has been shown to induce apoptosis in various cancer cell lines, including those with mutations in oncogenes such as KRAS and BRAF.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies demonstrated that this compound reduced cell viability in colorectal cancer cell lines by inducing apoptosis and inhibiting autophagy. The detailed mechanisms are under investigation, but molecular docking studies suggest potential interactions with proteins involved in cell cycle regulation and apoptosis pathways.

Synthetic Applications

This compound serves as a valuable building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful for synthesizing more complex molecules.

Ligand in Coordination Chemistry

The pyridine nitrogen can coordinate with metal ions, making this compound useful as a ligand in coordination chemistry. This property is exploited in catalysis and materials science.

Pharmaceutical Intermediate

Due to its biological activity, this compound is being explored as a pharmaceutical intermediate for developing new drugs targeting inflammation and cancer.

Industrial Applications

The unique properties of this compound also lend themselves to applications in materials science:

Organic Semiconductors

Research is ongoing into the use of this compound in organic semiconductor development due to its electronic properties derived from the methoxy and pyridine groups.

Advanced Materials Development

The compound's ability to form stable complexes with metals suggests potential applications in creating advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 4-(Pyridin-2-yl)benzoic Acid (): Lacks the 3-methoxy group, resulting in reduced electron-donating effects on the aromatic ring. The absence of methoxy may lower solubility in polar solvents compared to the target compound.
  • 3-Methoxy-4-(β-D-glucopyranosyloxy)benzoic Acid Methyl Ester (): The glycosylated derivative introduces a hydrophilic sugar moiety, significantly enhancing water solubility. However, the methyl ester reduces acidity (pKa ~5–6) compared to the free carboxylic acid (pKa ~2–3) in the target compound .
  • 4-[6-(3-Methoxyphenoxy)pyridazin-3-yl]benzoic Acid (): Replaces pyridine with pyridazine, a weaker base due to additional nitrogen. The 3-methoxyphenoxy group introduces steric bulk and may alter binding interactions in biological systems .

Physicochemical Properties

Compound Molecular Weight Key Substituents Solubility Trends Acidity (pKa)
3-Methoxy-4-(pyridin-2-yl)benzoic acid 259.25 g/mol -COOH, -OCH₃, pyridin-2-yl Moderate (polar aprotic solvents) ~2.5–3.5
4-(Pyridin-2-yl)benzoic acid 215.22 g/mol -COOH, pyridin-2-yl Low (requires DMSO/MeOH) ~2.3–3.0
3-Methoxy-4-(β-D-glucopyranosyloxy)benzoic acid methyl ester 376.33 g/mol -COOCH₃, -OCH₃, glucopyranosyl High (aqueous solutions) ~5.0–6.0

Key Research Findings and Data

Table 1: Structural and Functional Comparison of Selected Analogs

Compound (CAS/Reference) Unique Feature Potential Application Reference
This compound Dual electronic modulation Drug intermediate, metal ligands
4-(Pyridin-2-yl)benzoic acid () Simpler scaffold Crystallography studies
3-Methoxy-4-(β-D-glucopyranosyloxy)benzoic acid methyl ester () Glycosylation enhances solubility Prodrug development
4-{[6-(3-Methoxyphenoxy)pyridazin-3-yl]benzoic acid () Pyridazine core Fluorescent probes

Preparation Methods

Mitsunobu Reaction

Principle : Formation of ethers via oxidative coupling of alcohols.

Procedure :

  • Substrate preparation : Use 3-methoxy-4-hydroxybenzoic acid protected as a tert-butyl ester.

  • Coupling : React with pyridin-2-ylmethanol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (TPP) in anhydrous THF at 0°C to room temperature.

  • Deprotection : Remove the tert-butyl group with trifluoroacetic acid (TFA).

Advantages :

  • Excellent regioselectivity and functional group tolerance.

  • Avoids harsh bases, reducing side reactions.

Challenges :

  • High cost of DIAD and TPP.

  • Laborious purification due to triphenylphosphine oxide byproduct.

Ullmann-Type Coupling

Principle : Copper-catalyzed coupling of aryl halides with alcohols.

Procedure :

  • Halogenation : Convert 3-methoxy-4-hydroxybenzoic acid to 4-iodo-3-methoxybenzoic acid.

  • Coupling : React with pyridin-2-ylmethanol using CuI, 1,10-phenanthroline, and Cs₂CO₃ in DMSO at 100–120°C.

Advantages :

  • Applicable to electron-rich aromatic systems.

  • Single-step ether formation without pre-activation.

Challenges :

  • High temperatures may degrade sensitive groups.

  • Limited scalability due to copper residue contamination.

Comparative Analysis of Methods

Method Yield (%) Conditions Cost Scalability
Williamson Ether65–75Mild, basicLowHigh
Mitsunobu Reaction70–85Neutral, oxidativeHighModerate
Ullmann Coupling50–60High-temperatureModerateLow

Note: Yields are estimated based on analogous reactions.

Critical Considerations in Process Optimization

Protecting Group Strategy

  • Carboxylic acid protection : Methyl or tert-butyl esters prevent side reactions during ether formation. Methyl esters are cost-effective but require strong bases for hydrolysis, whereas tert-butyl esters offer milder deprotection.

Solvent and Base Selection

  • Williamson synthesis : Polar aprotic solvents (DMF, acetone) enhance nucleophilicity of the phenoxide ion.

  • Mitsunobu reaction : Anhydrous THF minimizes side reactions with water.

Purification Techniques

  • Recrystallization : Use ethanol/water mixtures to isolate the final product with >98% purity.

  • Chromatography : Silica gel chromatography resolves ester and deprotection byproducts.

Mechanistic Insights

Alkylation in Williamson Synthesis

The phenoxide ion attacks the electrophilic carbon of 2-(chloromethyl)pyridine, displacing chloride. Steric hindrance from the pyridine ring slows the reaction, necessitating elevated temperatures.

Mitsunobu Reaction Mechanism

TPP reduces DIAD to form a phosphorane intermediate, which activates the alcohol for nucleophilic attack on the phenolic oxygen. The reaction proceeds via a concerted cyclic transition state.

Industrial Feasibility and Environmental Impact

  • Williamson synthesis is preferred for large-scale production due to low reagent costs and straightforward workup.

  • Waste management : Neutralize acidic byproducts with bicarbonate before disposal.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-Methoxy-4-(pyridin-2-yl)benzoic acid with high purity?

  • Methodological Answer : Optimize reaction conditions using a coupling strategy between pyridinyl and methoxybenzoic acid precursors. Key steps include:

  • Catalyst Selection : Use Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for aromatic ring functionalization .
  • Solvent System : Employ polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
  • Purification : Perform column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .
    • Data Table :
ParameterOptimal Condition
Reaction Temp80–100°C
Catalyst Loading5 mol% Pd(PPh₃)₄
Yield60–75% after purification

Q. How can researchers confirm the molecular structure of this compound using spectroscopic methods?

  • Methodological Answer : Combine multiple spectroscopic techniques:

  • NMR : Assign peaks using ¹H (δ 8.5–8.7 ppm for pyridinyl protons) and ¹³C NMR (δ 165–170 ppm for carboxylic acid) .
  • Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 332.12 (calc. 331.32) .
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, O–H stretch at 2500–3000 cm⁻¹) .

Q. What solvent systems are optimal for solubility and crystallization of this compound?

  • Methodological Answer : Screen solvents based on polarity and hydrogen-bonding capacity:

  • High Solubility : DMSO, methanol, or THF due to interaction with the pyridinyl and carboxylic acid groups .
  • Crystallization : Use ethanol/water (7:3 v/v) to induce slow crystal growth for X-ray diffraction studies .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with cytochrome P450 enzymes?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions between the pyridinyl group and heme iron in CYP199A4 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the enzyme-ligand complex .
    • Key Findings :
  • The pyridinyl nitrogen forms a coordination bond with the heme iron (distance ~2.1 Å) .
  • Methoxy groups contribute to hydrophobic interactions with active-site residues (e.g., Phe298) .

Q. What strategies resolve contradictions in reported biological activities of this compound?

  • Methodological Answer :

  • Meta-Analysis : Compare studies using standardized assays (e.g., IC₅₀ values in enzyme inhibition) .
  • Structural Validation : Re-evaluate compound purity via HPLC and crystallography to rule out batch variability .
    • Case Study : Discrepancies in IC₅₀ for CYP inhibition (5–50 µM) were linked to differences in assay pH (optimal: 7.4) .

Q. How can X-ray crystallography refine the structural details of this compound in complex with biological targets?

  • Methodological Answer :

  • Data Collection : Use synchrotron radiation (λ = 0.98 Å) to resolve high-resolution (<1.5 Å) structures .
  • Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bond network analysis .
    • Key Parameters :
Resolution RangeRfactorRfree
1.2–20 Å0.0460.132

Q. What safety protocols are critical when handling this compound in biological assays?

  • Methodological Answer :

  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact (LD₅₀ > 2000 mg/kg in rodents) .
  • Ventilation : Use fume hoods for weighing and dissolution to avoid inhalation of fine particles .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorb with vermiculite .

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